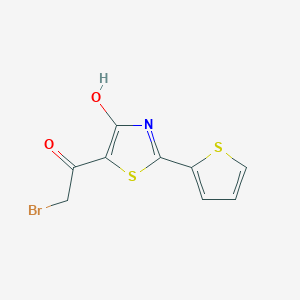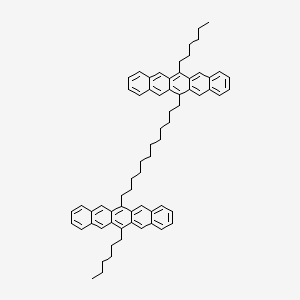
6,6'-(Dodecane-1,12-diyl)bis(13-hexylpentacene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dodecane-1,12-diyl linker connecting two hexylpentacene units, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) typically involves multi-step organic reactions. The process begins with the preparation of the hexylpentacene units, followed by the introduction of the dodecane-1,12-diyl linker. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, through binding and modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide: Known for its role as a nicotinic receptor antagonist.
1,12-Dodecanediol dimethacrylate: Used in polymer chemistry.
Uniqueness
6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) stands out due to its unique structural features, which provide distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and in scientific research.
Eigenschaften
CAS-Nummer |
920514-13-2 |
|---|---|
Molekularformel |
C68H74 |
Molekulargewicht |
891.3 g/mol |
IUPAC-Name |
6-hexyl-13-[12-(13-hexylpentacen-6-yl)dodecyl]pentacene |
InChI |
InChI=1S/C68H74/c1-3-5-7-17-37-57-61-41-49-29-21-25-33-53(49)45-65(61)59(66-46-54-34-26-22-30-50(54)42-62(57)66)39-19-15-13-11-9-10-12-14-16-20-40-60-67-47-55-35-27-23-31-51(55)43-63(67)58(38-18-8-6-4-2)64-44-52-32-24-28-36-56(52)48-68(60)64/h21-36,41-48H,3-20,37-40H2,1-2H3 |
InChI-Schlüssel |
MARBOSJUWCPGEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=C(C9=CC1=CC=CC=C1C=C96)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


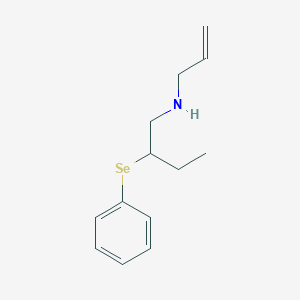
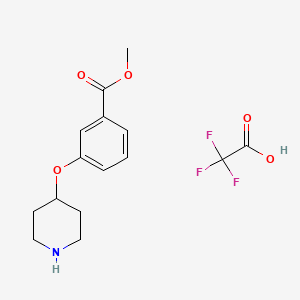
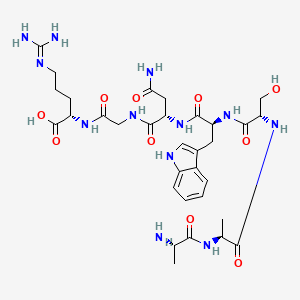
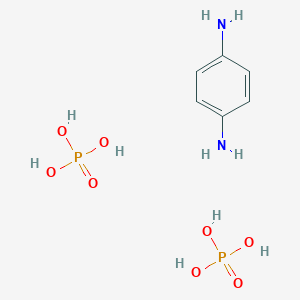
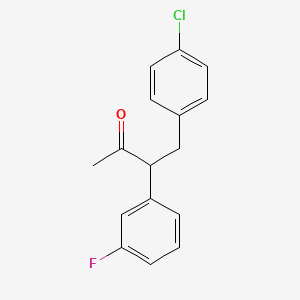
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)
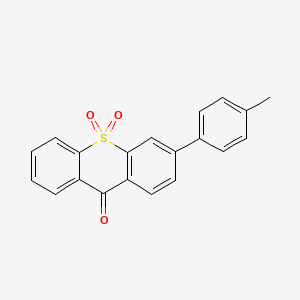
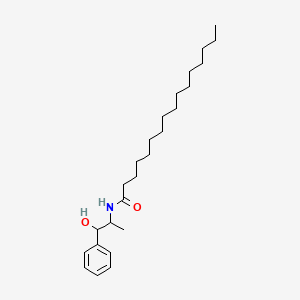
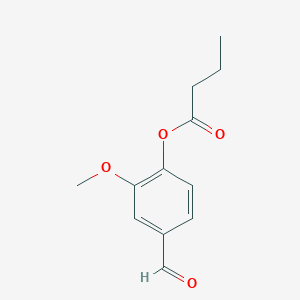
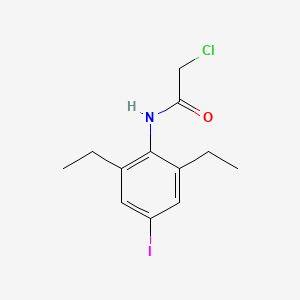

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
